Piperidin-2-ylmethylpyrrolidine-1-carboxylate
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Overview
Description
Piperidin-2-ylmethylpyrrolidine-1-carboxylate is a compound that features both piperidine and pyrrolidine rings. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their presence in various biologically active compounds. Piperidine is a six-membered ring with one nitrogen atom, while pyrrolidine is a five-membered ring with one nitrogen atom. The combination of these two rings in a single molecule can lead to unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-2-ylmethylpyrrolidine-1-carboxylate typically involves the formation of the piperidine and pyrrolidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The pyrrolidine ring can be formed using similar methods, often involving the use of microwave-assisted organic synthesis (MAOS) to increase efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using catalysts such as iron complexes or gold(I) complexes. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as iodine(III) or other metal catalysts.
Reduction: Reduction reactions may involve the use of hydrogenation catalysts to reduce imine intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include phenylsilane, which promotes the formation and reduction of imine intermediates, and various metal catalysts such as iron or gold complexes . Reaction conditions often involve specific temperatures and solvents to optimize yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amines or other reduced derivatives .
Scientific Research Applications
Piperidin-2-ylmethylpyrrolidine-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of piperidin-2-ylmethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring used widely in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring with significant applications in drug development.
Pyrrolizines: Compounds containing fused pyrrolidine rings, known for their biological activity.
Uniqueness
Piperidin-2-ylmethylpyrrolidine-1-carboxylate is unique due to the combination of both piperidine and pyrrolidine rings in a single molecule. This dual-ring structure can lead to enhanced biological activity and selectivity compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C11H20N2O2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
piperidin-2-ylmethyl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c14-11(13-7-3-4-8-13)15-9-10-5-1-2-6-12-10/h10,12H,1-9H2 |
InChI Key |
SPTCFMPHLMNYPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)COC(=O)N2CCCC2 |
Origin of Product |
United States |
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